(4-Pyrrolidin-1-ylbenzylidene)malononitrile
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Overview
Description
(4-Pyrrolidin-1-ylbenzylidene)malononitrile is a chemical compound known for its unique structure and properties It features a pyrrolidine ring attached to a benzylidene group, which is further connected to a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pyrrolidin-1-ylbenzylidene)malononitrile typically involves the condensation of 4-pyrrolidinobenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Pyrrolidin-1-ylbenzylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the benzylidene group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(4-Pyrrolidin-1-ylbenzylidene)malononitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Pyrrolidin-1-ylbenzylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in drug discovery.
Pyrrolizines: Compounds with a fused pyrrolidine ring, known for their biological activities.
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group, used in medicinal chemistry.
Pyrrolidine-2,5-diones: Compounds with two ketone groups, known for their diverse biological activities.
Prolinol: A hydroxylated derivative of pyrrolidine, used in asymmetric synthesis.
Uniqueness
(4-Pyrrolidin-1-ylbenzylidene)malononitrile is unique due to its combination of a pyrrolidine ring with a benzylidene and malononitrile moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(4-pyrrolidin-1-ylphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-10-13(11-16)9-12-3-5-14(6-4-12)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMRPGLBPFTAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359431 |
Source
|
Record name | STK055859 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66883-93-0 |
Source
|
Record name | 2-[[4-(1-Pyrrolidinyl)phenyl]methylene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66883-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | STK055859 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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